3-(o-Tolyloxy)-2-propanol carbamate
Description
Contextualization within the Carbamate (B1207046) Class of Chemical Compounds
Carbamates are a class of organic compounds characterized by the presence of a carbamate ester functional group, which consists of a carbonyl group flanked by an oxygen and a nitrogen atom (-OC(O)N-). This structural motif is essentially a hybrid of an ester and an amide, bestowing upon it a unique set of physicochemical properties. nih.gov Carbamates are recognized for their chemical and proteolytic stability, which makes them attractive scaffolds in drug design. nih.gov Their ability to act as hydrogen bond donors and acceptors allows for crucial interactions with biological targets.
The versatility of the carbamate group is evident in its wide-ranging applications. In medicinal chemistry, it is a key structural element in many approved drugs, including muscle relaxants, anticonvulsants, and agents for treating neurodegenerative diseases. nih.gov Beyond pharmaceuticals, carbamates are utilized in agriculture as pesticides and in the polymer industry as precursors to polyurethanes. nih.gov
Historical Overview of Academic Investigations on Carbamate Chemistry and Biology
The journey of carbamates in science began in the 19th century with the isolation of physostigmine (B191203) from the Calabar bean. This natural product, a methylcarbamate ester, was initially used to treat glaucoma and myasthenia gravis, marking the first recognition of the biological activity of this chemical class. nih.gov
The 20th century saw a surge in synthetic carbamate chemistry. Early research was often driven by the quest for new therapeutic agents. Mephenesin (B1676209), the precursor alcohol to 3-(o-Tolyloxy)-2-propanol carbamate, was itself a subject of study for its muscle relaxant properties. However, its short duration of action prompted further investigation into derivatives that could offer improved pharmacokinetic profiles. This led to the development of carbamate esters like mephenesin carbamate.
Rationale for Dedicated Scholarly Research on this compound
The primary impetus for dedicated research on this compound stems from its function as a centrally acting skeletal muscle relaxant. The modification of mephenesin to its carbamate form was a strategic chemical maneuver aimed at prolonging its therapeutic effect. This highlights a fundamental principle in medicinal chemistry: the targeted modification of a lead compound to enhance its drug-like properties.
Scholarly investigations into mephenesin carbamate have sought to understand the structure-activity relationship within this class of molecules. By studying how the addition of the carbamate moiety affects absorption, distribution, metabolism, and excretion (ADME) properties, researchers can glean valuable insights applicable to the design of other central nervous system-acting drugs.
Scope and Objectives of Current and Prospective Research Trajectories in Medicinal and Synthetic Chemistry
While this compound is an older drug, the principles underlying its development continue to inform current research. The exploration of propanediol (B1597323) carbamates and related structures remains a pertinent area of investigation for the discovery of new centrally acting agents.
Current and prospective research in this area can be outlined as follows:
Development of Novel Analogs: Synthetic chemists are exploring the creation of new analogs of this compound. This involves modifying the aromatic ring, the linker, and the carbamate group to fine-tune pharmacological activity, selectivity, and safety profiles.
Elucidation of Mechanisms of Action: While it is known to be a centrally acting muscle relaxant, the precise molecular targets and mechanisms of action of many propanediol carbamates are not fully understood. Modern pharmacological and biochemical techniques are being employed to identify specific receptor interactions and signaling pathways.
Advanced Drug Delivery Systems: Research is also directed towards developing novel formulations and drug delivery systems to optimize the therapeutic index of carbamate-based drugs. This could involve prodrug strategies or controlled-release formulations to maintain therapeutic concentrations over a longer period and minimize side effects.
Comparative Studies: Ongoing research involves comparative studies of different carbamate muscle relaxants to better understand their relative efficacy and safety. This helps in defining the specific clinical niches for compounds like this compound.
Detailed Research Findings
The table below summarizes key research findings related to the investigation of propanediol carbamate muscle relaxants.
| Research Area | Key Findings |
| Pharmacokinetics | The carbamate derivative of mephenesin exhibits a longer duration of action compared to the parent alcohol. |
| Mechanism of Action | Believed to act centrally by depressing polysynaptic reflexes in the spinal cord. |
| Structure-Activity Relationship | The nature of the substituent on the aromatic ring and the type of carbamate can significantly influence potency and duration of action. |
| Clinical Application | Historically used for the relief of discomfort associated with acute, painful musculoskeletal conditions. |
Structure
3D Structure
Properties
CAS No. |
63716-26-7 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(2-methylphenoxy)propan-2-yl carbamate |
InChI |
InChI=1S/C11H15NO3/c1-8-5-3-4-6-10(8)14-7-9(2)15-11(12)13/h3-6,9H,7H2,1-2H3,(H2,12,13) |
InChI Key |
QFQQCSOIKYRSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)OC(=O)N |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 3 O Tolyloxy 2 Propanol Carbamate
Established Synthetic Methodologies for O-Aryl Carbamates
The synthesis of O-aryl carbamates, a crucial structural motif in many pharmaceuticals and agrochemicals, can be achieved through various chemical strategies. nih.govorganic-chemistry.org These methods often involve the formation of a carbamate (B1207046) linkage by reacting an alcohol or phenol (B47542) with a suitable carbamoylating agent.
Phosgene (B1210022) and its Derivatives (e.g., Isocyanate, Chloroformate Routes)
A traditional and widely used method for synthesizing O-aryl carbamates involves the use of phosgene and its derivatives, such as isocyanates and chloroformates. nih.govnih.gov
Phosgene Route : This method typically involves reacting a phenol with phosgene to generate a phenyl chloroformate intermediate. google.com This intermediate is then reacted with an amine to produce the final O-aryl carbamate. google.com While effective, this route involves the highly toxic and corrosive phosgene, necessitating stringent safety precautions. nih.govpsu.edu
Isocyanate Route : The reaction between an alcohol or phenol and an isocyanate is a common pathway to carbamates. researchgate.netrsc.orgconicet.gov.ar The nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate group forms the carbamate bond. rsc.orgconicet.gov.ar This method can be used to produce a wide variety of carbamates, including those derived from complex alcohols. orgsyn.org
Chloroformate Route : Aryl chloroformates, generated from the reaction of phenols with phosgene, are key intermediates that can be reacted with primary or secondary amines to yield O-aryl carbamates. google.comresearchgate.net One-pot procedures have been developed where N-substituted carbamoyl (B1232498) chlorides are formed in situ and then reacted with phenols, avoiding the need to handle sensitive intermediates directly. organic-chemistry.orgresearchgate.net
| Reactants | Reagents | Product | Key Features |
| Phenol, Phosgene, Amine | Base | O-Aryl Carbamate | Two-step process via a chloroformate intermediate. google.com |
| Alcohol/Phenol, Isocyanate | - | O-Aryl Carbamate | Direct addition reaction. researchgate.netrsc.org |
| Phenol, Amine | Phosgene or Triphosgene (B27547), Base | O-Aryl Carbamate | One-pot synthesis, avoids isolating sensitive intermediates. organic-chemistry.orgresearchgate.net |
Carbonylation-Based Synthetic Approaches
Carbonylation reactions provide an alternative to phosgene-based methods for carbamate synthesis. These approaches utilize carbon monoxide or other carbonyl sources. For instance, palladium-catalyzed oxidative carbonylation of alcohols and amines can produce carbamates. These methods are often considered "greener" as they can avoid the use of highly toxic reagents.
Utilization of Carbon Dioxide (CO2) in Carbamate Synthesis
The use of carbon dioxide as a C1 source for chemical synthesis is an area of significant research interest due to its abundance, low cost, and non-toxic nature. nih.govpsu.edu
Several strategies have been developed for the synthesis of O-aryl carbamates using CO2:
Direct Carboxylation : CO2 can react directly with amines to form carbamic acids, which can then be esterified with phenols. psu.edu However, this reaction is often thermodynamically challenging, particularly with less reactive phenols, and may require dehydrating agents or catalysts to proceed efficiently. nih.govacs.org
Catalytic Methods : Various catalytic systems have been explored to facilitate the synthesis of O-aryl carbamates from CO2, amines, and aryl halides or other precursors. nih.govnih.gov For example, dual nickel photocatalysis has been shown to synthesize O-aryl carbamates from aryl halides, amines, and CO2 under mild conditions with visible light. nih.govnih.gov Copper-catalyzed C-H functionalization has also been used to generate O-aryl carbamates from amines and CO2. nottingham.ac.uk
Metal Alkoxide-Mediated Synthesis : A phosgene-free method involves the reaction of aromatic amines with metal alkoxides, such as titanium methoxide, in the presence of CO2 to produce N-arylcarbamates. researchgate.net
| Method | Reactants | Catalyst/Reagent | Conditions | Key Features |
| Dual Nickel Photocatalysis | Aryl iodide/bromide, Amine, CO2 | Nickel complex, Photocatalyst | Visible light, ambient pressure | Avoids toxic reagents and high pressures. nih.govnih.gov |
| Copper-Catalyzed C-H Functionalization | Arene, Amine, CO2 | Cu(II) salt | Room temperature | Proceeds via an aryl-Cu(III) intermediate. nottingham.ac.uk |
| Metal Alkoxide-Mediated | Aromatic amine, Metal alkoxide, CO2 | Titanium methoxide | 5 MPa CO2 | Phosgene-free, rapid reaction. researchgate.net |
Alcoholysis of Urea (B33335) Methodologies
The reaction of urea with alcohols, known as urea alcoholysis, presents a phosgene-free route to carbamates. qub.ac.uk This reaction can be performed non-catalytically at high temperatures or with the aid of a catalyst. qub.ac.uk
A notable synthesis of Mephenoxalone (B1676273), which is structurally related to 3-(o-tolyloxy)-2-propanol carbamate, involves the fusion of one equivalent of urea with one equivalent of 3-o-methoxyphenoxy-1,2-propanediol at 180-200°C, yielding the product after purification. semanticscholar.orgresearchgate.net The reaction of urea with alcohols is reversible and produces ammonia (B1221849) as a byproduct. qub.ac.uk Various catalysts, including palladium(II) complexes and solid-supported catalysts like TiO2/SiO2, have been shown to be effective for the synthesis of alkyl carbamates from urea and alcohols. nih.govmdpi.com
| Reactants | Catalyst | Temperature (°C) | Yield | Reference |
| 3-o-methoxyphenoxy-1,2-propanediol, Urea | None | 180-200 | 67% | semanticscholar.orgresearchgate.net |
| Urea, Ethanol | TiO2-Cr2O3/SiO2 | 170 | 97% | mdpi.com |
| Urea, Butanol | TiO2-Cr2O3/SiO2 | 170 | 96% | mdpi.com |
Hofmann Rearrangement and Related Pathways
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org This isocyanate can be trapped by an alcohol to form a carbamate. wikipedia.orgchem-station.com
This method offers a way to synthesize carbamates from readily available amides. organic-chemistry.org Variations of the Hofmann rearrangement use different reagents, such as N-bromosuccinimide (NBS) or lead tetraacetate, in place of bromine and base, which can make the reaction conditions milder and more compatible with a wider range of functional groups. wikipedia.orgchem-station.com An electrochemical version of the Hofmann rearrangement has also been developed, avoiding the use of corrosive and toxic halogens. rsc.org
Tin-Catalyzed Transcarbamoylation Reactions
Tin-catalyzed transcarbamoylation is a mild and efficient method for the synthesis of carbamates. organic-chemistry.org This reaction involves the transfer of a carbamoyl group from a carbamate donor, such as phenyl carbamate or methyl carbamate, to an alcohol. organic-chemistry.orgorganic-chemistry.org
Dibutyltin maleate (B1232345) is an effective catalyst for this transformation, which proceeds smoothly in toluene (B28343) at elevated temperatures. organic-chemistry.org This method exhibits broad functional group tolerance, making it a valuable tool in organic synthesis. organic-chemistry.orgorganic-chemistry.org The use of methyl carbamate as the carbamoyl donor is particularly economical and simplifies the workup procedure. organic-chemistry.org
Indium Triflate Catalysis for Primary Carbamate Formation
A notable and environmentally conscious method for the formation of primary carbamates involves the use of indium triflate (In(OTf)₃) as a catalyst. organic-chemistry.orgthieme-connect.comx-mol.comresearchgate.net This approach utilizes alcohols and urea as readily available and eco-friendly starting materials. thieme-connect.comx-mol.comresearchgate.net The reaction is typically carried out in a solvent such as 1,4-dioxane (B91453) at elevated temperatures, for instance, 150 °C, and can be performed in a sealed tube. thieme-connect.com
The catalytic cycle is believed to proceed through the activation of urea by O-coordination with the indium triflate. thieme-connect.comx-mol.comresearchgate.net This coordination enhances the electrophilicity of the urea's carbonyl carbon, facilitating a nucleophilic attack by the alcohol. thieme-connect.comx-mol.comresearchgate.net This method is advantageous due to its broad substrate scope, accommodating various linear, branched, and cyclic alcohols, and its operational simplicity. organic-chemistry.orgthieme-connect.comx-mol.comresearchgate.net Product isolation is often straightforward, involving simple filtration or crystallization, which circumvents the need for chromatographic purification. organic-chemistry.orgthieme-connect.comx-mol.comresearchgate.net Furthermore, the indium triflate catalyst can be recovered and reused, adding to the sustainability of the process. organic-chemistry.orgthieme-connect.com
Table 1: Indium Triflate-Catalyzed Carbamate Synthesis
| Parameter | Description | Reference |
|---|---|---|
| Catalyst | Indium triflate (In(OTf)₃) | organic-chemistry.orgthieme-connect.comx-mol.comresearchgate.net |
| Reactants | Alcohol, Urea | thieme-connect.comx-mol.comresearchgate.net |
| Solvent | 1,4-dioxane | thieme-connect.com |
| Temperature | 150 °C | thieme-connect.com |
| Key Feature | Eco-friendly, reusable catalyst, simple workup | organic-chemistry.orgthieme-connect.comx-mol.comresearchgate.net |
Photocatalyzed Oxidative Decarboxylation Protocols
Photocatalysis offers a modern and efficient pathway for carbamate synthesis through the oxidative decarboxylation of oxamic acids. organic-chemistry.org This method generates an isocyanate intermediate in situ, which can then be trapped by an alcohol to form the desired carbamate. organic-chemistry.org The process is typically initiated by visible light irradiation, often from blue LEDs, in the presence of a suitable photocatalyst. organic-chemistry.orgacs.org
One example of such a system employs ferrocene (B1249389) as the photocatalyst, 2-picolinic acid as a ligand, and potassium bromate (B103136) as an oxidant. organic-chemistry.org Another approach utilizes dual nickel photocatalysis to synthesize O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light. acs.org This latter method is significant as it avoids toxic reagents like phosgene and can operate at ambient carbon dioxide pressure. acs.org Mechanistic studies suggest a Ni(I-III) catalytic cycle, where the active Ni(I) species is generated by the photocatalyst. acs.org The rate-limiting steps are often the photocatalyst-mediated reduction of Ni(II) to Ni(I) and the subsequent oxidative addition of the aryl halide. acs.org
In-situ Formation and Reaction of N-Substituted Carbamoyl Chlorides
To circumvent the direct handling of sensitive and potentially hazardous carbamoyl chlorides, in-situ formation represents a valuable synthetic strategy. organic-chemistry.org Carbamoyl chlorides are versatile intermediates that can be prepared from the reaction of a secondary amine with phosgene or a phosgene equivalent like triphosgene. wikipedia.orgchemicalbook.comresearchgate.netgoogle.com The in-situ generation of phosgene from triphosgene is a safer alternative to using phosgene gas directly. google.com
Once formed, the N-substituted carbamoyl chloride can react with an alcohol or a substituted phenol to yield the corresponding carbamate. organic-chemistry.orgwikipedia.org This one-pot procedure is highly versatile and provides an efficient route to a wide array of O-aryl carbamates. organic-chemistry.org The reaction of a secondary amine with triphosgene is often carried out in the presence of a base, and the subsequent reaction with the alcohol can proceed smoothly to the desired product. google.com This methodology is particularly useful for synthesizing structurally complex carbamates.
Precursor Chemistry for the 3-(o-Tolyloxy)-2-propanol Moiety
Synthesis of 2-(o-Tolyloxymethyl)oxirane and Related Epoxide Intermediates
A common and effective method for preparing the key intermediate, 2-(o-tolyloxymethyl)oxirane (also known as o-cresyl glycidyl (B131873) ether), is through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.comyoutube.comyoutube.com In this specific synthesis, ortho-cresol is treated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic three-carbon unit such as epichlorohydrin (B41342). sci-hub.ru
The reaction can be catalyzed by a phase-transfer catalyst to improve efficiency. sci-hub.ru For instance, a solution of ortho-cresol and epichlorohydrin can be reacted in the presence of a catalytic amount of piperidine. The resulting crude epoxide can often be used in subsequent steps without extensive purification. The synthesis of aryl glycidyl ethers, in general, can be influenced by factors such as the choice of solvent and base. sci-hub.ruresearchgate.net
Alkylation Reactions Involving ortho-Cresol and Halogenated Propanols
An alternative approach to constructing the 3-(o-tolyloxy)-2-propanol framework involves the direct alkylation of ortho-cresol with a suitable halogenated propanol (B110389) derivative. researchgate.netgoogle.com This method also falls under the umbrella of the Williamson ether synthesis, where the ortho-cresolate anion displaces a halide from a three-carbon chain. masterorganicchemistry.comyoutube.comyoutube.com
The choice of the halogenated propanol is crucial. For instance, reacting ortho-cresol with 1-chloro-2,3-propanediol would yield the desired 3-(o-tolyloxy)-1,2-propanediol, which is the hydrolyzed form of the epoxide intermediate. This diol can then be carried forward to the carbamate formation step. The reaction conditions, including the base and solvent, are important for optimizing the yield and minimizing side reactions. researchgate.netresearchgate.net
Stereoselective Synthesis of this compound Enantiomers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of the enantiomers of this compound is of significant interest. One established strategy involves the use of chiral starting materials or chiral catalysts.
For instance, the synthesis can begin with an enantiomerically pure form of 2-(o-tolyloxymethyl)oxirane. The ring-opening of this chiral epoxide with a carbamate nucleophile, or with ammonia followed by reaction with a carbonylating agent, would proceed with a defined stereochemical outcome, leading to an enantiomerically enriched product. The synthesis of optically active glycidyl ethers can be achieved by starting with an optically active epoxy compound, as significant racemization is often not observed during the reaction. google.com
Another approach involves the resolution of a racemic mixture of 3-(o-tolyloxy)-2-propanol or a suitable precursor. This can be accomplished through various techniques, including the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary. While not a direct asymmetric synthesis, resolution provides access to the individual enantiomers.
Chiral Auxiliary Approaches
The introduction of chirality is a critical aspect of modern drug design, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. These auxiliaries are typically derived from readily available, inexpensive chiral molecules from the "chiral pool," such as amino acids, terpenes, or alkaloids. researchgate.netsigmaaldrich.comwikipedia.org
For the synthesis of enantiomerically pure this compound, a chiral auxiliary can be employed to direct the formation of a specific stereoisomer of the key intermediate, 3-(o-tolyloxy)-1,2-propanediol. A plausible strategy involves the use of a chiral glycidol (B123203) equivalent or the asymmetric opening of a prochiral epoxide.
One common approach is the use of Evans oxazolidinone auxiliaries. researchgate.net These are temporarily attached to a precursor molecule to direct alkylation or other bond-forming reactions with high diastereoselectivity. After the desired stereocenter is set, the auxiliary can be cleaved and recycled. researchgate.netsigmaaldrich.comwikipedia.org While direct application to this compound is not extensively documented, the principle can be applied to the synthesis of a chiral precursor.
A more direct and practical approach for this specific target involves the use of enantiomerically pure starting materials derived from the chiral pool. For instance, the synthesis can start from commercially available (R)- or (S)-glycidol. The reaction of o-cresol (B1677501) with (S)-glycidol, for example, can yield (R)-3-(o-tolyloxy)-1,2-propanediol with high enantiomeric excess. researchgate.net This reaction is typically catalyzed by a mild base.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Potential Use in Synthesis of this compound Precursors |
| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | To introduce chirality in a precursor to 3-(o-tolyloxy)-1,2-propanediol |
| Pseudoephedrine | Asymmetric alkylations | To control the stereochemistry of a carbon backbone that can be converted to the propanediol (B1597323) structure |
| (S)- or (R)-Mandelic Acid | Resolution of racemic mixtures | To separate enantiomers of a racemic intermediate like 3-(o-tolyloxy)-1,2-propanediol |
| (S)- or (R)-Glycidol | Chiral building block | Direct synthesis of enantiomerically enriched 3-(o-tolyloxy)-1,2-propanediol |
Asymmetric Catalysis in Propanolamine (B44665) Derivative Synthesis
Asymmetric catalysis offers an elegant and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of propanolamine derivatives like this compound, several asymmetric catalytic strategies can be envisioned.
A key step that can be rendered asymmetric is the opening of a prochiral epoxide, such as epichlorohydrin or glycidyl tosylate, with a nucleophile like o-cresol. Chiral salen complexes of chromium or cobalt are well-known catalysts for the hydrolytic kinetic resolution of terminal epoxides, which can be adapted for the addition of phenolic nucleophiles.
Another powerful strategy is the asymmetric dihydroxylation of an allylic precursor. For instance, allyl o-tolyl ether could be subjected to a Sharpless asymmetric dihydroxylation to produce the chiral diol precursor. This method is known for its high enantioselectivity and broad substrate scope.
Furthermore, the asymmetric reduction of a ketone precursor can be employed. The synthesis could proceed through 1-(o-tolyloxy)propan-2-one, which can then be asymmetrically reduced to the corresponding (R)- or (S)-1-(o-tolyloxy)propan-2-ol using a chiral catalyst, such as a Noyori-type ruthenium catalyst or an enzyme.
Table 2: Potential Asymmetric Catalytic Methods
| Catalytic Method | Precursor | Chiral Catalyst Example | Product |
| Asymmetric Epoxide Opening | Epichlorohydrin + o-cresol | Chiral Salen-Co(III) complex | (R)- or (S)-3-(o-tolyloxy)-1,2-propanediol |
| Asymmetric Dihydroxylation | Allyl o-tolyl ether | AD-mix-β (Sharpless) | (R)-3-(o-tolyloxy)-1,2-propanediol |
| Asymmetric Ketone Reduction | 1-(o-tolyloxy)propan-2-one | (R)-Ru(BINAP)Cl₂ | (R)-1-(o-tolyloxy)propan-2-ol |
Optimization and Scale-Up Considerations for Laboratory Synthesis of this compound
The successful transition of a synthetic route from a small-scale laboratory experiment to a larger, more practical scale requires careful optimization of reaction conditions. For the synthesis of this compound, several factors should be considered to improve yield, purity, and efficiency.
A plausible synthetic route involves two main steps:
Synthesis of 3-(o-tolyloxy)-1,2-propanediol: This is typically achieved by the reaction of o-cresol with a suitable three-carbon synthon like glycidol or epichlorohydrin in the presence of a base.
Carbamoylation: The resulting diol is then reacted with a carbamoylating agent, such as urea, a chloroformate, or an isocyanate, to form the final carbamate product.
Optimization of the Diol Synthesis:
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO can facilitate the reaction between the o-cresolate anion and the epoxide.
Base: The strength and stoichiometry of the base used to deprotonate o-cresol are crucial. A weaker base like potassium carbonate may require higher temperatures, while a stronger base like sodium hydride could lead to side reactions if not controlled properly.
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Purification: The purification of the diol is critical for the success of the subsequent carbamoylation step. Column chromatography or crystallization are common methods.
Optimization of the Carbamoylation Step:
Carbamoylating Agent: The choice of carbamoylating agent affects the reaction conditions and byproducts. Urea is an inexpensive but often requires high temperatures. Phosgene derivatives are more reactive but also more hazardous. Isocyanates offer a clean reaction but can be moisture-sensitive.
Catalyst: The carbamoylation reaction can sometimes be accelerated by the use of a catalyst. For example, the reaction with urea can be catalyzed by certain metal salts.
Reaction Time and Temperature: These parameters need to be carefully controlled to drive the reaction to completion while minimizing the formation of impurities.
Table 3: Parameters for Optimization of Laboratory Synthesis
| Parameter | Synthesis of 3-(o-tolyloxy)-1,2-propanediol | Carbamoylation of the Diol |
| Reactants | o-cresol, glycidol/epichlorohydrin | 3-(o-tolyloxy)-1,2-propanediol, urea/isocyanate |
| Solvent | DMF, DMSO, or an alcohol | Toluene, acetonitrile (B52724), or a polar aprotic solvent |
| Catalyst/Base | K₂CO₃, NaOH, NaH | Lewis acids (for urea), or none |
| Temperature | 50-100 °C | 25-150 °C (depending on agent) |
| Reaction Time | 4-24 hours | 2-12 hours |
| Work-up | Extraction, washing | Filtration, extraction |
| Purification | Column chromatography, crystallization | Crystallization, column chromatography |
Design and Synthesis of Structural Analogs and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound, researchers can identify the key molecular features responsible for its biological activity and optimize its properties. For this compound, several structural modifications can be explored to probe its SAR.
The general structure of this compound can be divided into three main regions for modification:
The Aryloxy Ring: The o-tolyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl rings.
The Propanol Carbamate Backbone: The length and substitution of the propanol chain can be altered.
The Carbamate Group: The terminal carbamate can be modified or replaced with other functional groups.
Modifications to the Aryloxy Ring:
Substitution Pattern: The methyl group on the phenyl ring can be moved to the meta or para positions to investigate the influence of steric hindrance and electronic effects.
Electronic Effects: Introducing electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., chloro, nitro) groups onto the phenyl ring can modulate the electronic properties of the molecule.
Ring System: The phenyl ring can be replaced with other aromatic systems like naphthyl, or heteroaromatic rings such as pyridyl or quinolinyl, to explore the impact of different ring sizes and heteroatoms.
Modifications to the Propanol Carbamate Backbone:
Chain Length: The propylene (B89431) chain can be extended to a butylene or pentylene chain to assess the optimal linker length.
Substitution: Alkyl or other functional groups can be introduced at the C1 or C3 positions of the propanol backbone.
Stereochemistry: As discussed earlier, the stereochemistry at the C2 position is a critical parameter to investigate.
Modifications to the Carbamate Group:
N-Substitution: The nitrogen of the carbamate can be substituted with alkyl or aryl groups to explore the effect on hydrogen bonding capacity.
Replacement: The carbamate group can be replaced with other bioisosteric groups such as an amide, a urea, or a sulfonamide.
Table 4: Proposed Structural Analogs for SAR Studies
| Modification Region | Proposed Analog Structure | Rationale |
| Aryloxy Ring | 3-(p-Tolyloxy)-2-propanol carbamate | Investigate the effect of substituent position. |
| 3-(o-Chlorophenoxy)-2-propanol carbamate | Probe the influence of electronic effects. | |
| 3-(Naphthyloxy)-2-propanol carbamate | Explore the impact of a larger aromatic system. | |
| Propanol Backbone | 4-(o-Tolyloxy)-3-butanol carbamate | Assess the effect of chain length. |
| 3-(o-Tolyloxy)-1-methyl-2-propanol carbamate | Introduce substitution on the backbone. | |
| Carbamate Group | N-Methyl-3-(o-tolyloxy)-2-propanol carbamate | Modify hydrogen bonding potential. |
| 3-(o-Tolyloxy)-2-propanol amide | Replace the carbamate with a bioisostere. |
The synthesis of these analogs would generally follow similar synthetic routes as the parent compound, with the appropriate selection of starting materials. The biological evaluation of these analogs would then provide valuable information on the structural requirements for activity, guiding the design of more potent and selective compounds.
Molecular Mechanisms of Action and Cellular Target Investigations in Vitro
Cholinesterase Enzyme Inhibition Studies
Carbamates are a well-established class of cholinesterase inhibitors, and research into 3-(o-Tolyloxy)-2-propanol carbamate (B1207046) and related compounds has focused on quantifying their effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govmdpi.commdpi.com These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine. mdpi.comnih.gov
The kinetics of AChE inhibition by carbamates are influenced by the structural characteristics of both the carbamate moiety and the leaving group. nih.gov Studies on various carbamates have shown that the nature of the substituents can significantly alter the rates of carbamylation and decarbamylation, thereby modulating the potency and duration of inhibition. nih.gov The interaction is generally competitive, meaning the inhibitor competes with the substrate for binding to the active site. ugm.ac.id
Table 1: Kinetic Parameters of Acetylcholinesterase (AChE) Inhibition by Carbamates No specific kinetic data for 3-(o-Tolyloxy)-2-propanol carbamate was available in the provided search results. The table below is a representative example based on general carbamate-AChE interactions.
| Carbamate Derivative | Inhibition Type | kᵢ (M⁻¹min⁻¹) | k₂ (min⁻¹) | k₃ (min⁻¹) | IC₅₀ (µM) |
| Representative Carbamate A | Pseudo-irreversible | 1.5 x 10⁵ | 0.2 | 0.005 | 0.1 |
| Representative Carbamate B | Reversible | - | - | - | 5.2 |
This table is illustrative. Actual values vary depending on the specific carbamate and experimental conditions.
The interaction of carbamates with BChE is also of significant interest. BChE, while having a broader substrate specificity than AChE, also plays a role in hydrolyzing acetylcholine. mdpi.com For some carbamates, the inhibition of BChE can be more pronounced or exhibit different kinetic profiles compared to AChE. nih.govnih.gov The larger active site gorge of BChE can accommodate a wider range of inhibitor structures, making the nature of the leaving group a more significant determinant of inhibitory potency than the size of the alkyl group on the carbamate. nih.gov
Certain carbamates have been shown to be potent and, in some cases, selective inhibitors of BChE. mdpi.comnih.gov The mechanism of inhibition is generally similar to that of AChE, involving carbamylation of the active site serine. mdpi.com However, some phenothiazine (B1677639) carbamates have demonstrated reversible, non-covalent inhibition of BChE, a departure from the typical pseudo-irreversible mechanism. nih.gov
Table 2: Inhibition of Butyrylcholinesterase (BChE) by Carbamate Derivatives Specific data for this compound was not found. This table represents typical findings for related compounds.
| Carbamate Derivative | BChE IC₅₀ (µM) | Selectivity (AChE IC₅₀ / BChE IC₅₀) |
| Representative Carbamate C | 0.05 | >100 |
| Representative Carbamate D | 2.5 | 0.8 |
This table is for illustrative purposes. IC₅₀ values are dependent on the specific compound and assay conditions.
Interactions with Carboxylesterases and Paraoxonase-1 (PON1)
Beyond cholinesterases, the metabolic fate and potential interactions of this compound with other esterases, such as carboxylesterases and paraoxonase-1, are important areas of investigation. These enzymes are key players in the detoxification and metabolism of a wide array of xenobiotics. nih.govnih.gov
Paraoxonase-1 (PON1) is a serum esterase associated with high-density lipoprotein (HDL) that hydrolyzes a broad spectrum of substrates, including organophosphates and other xenobiotics. nih.govresearchgate.netnih.gov Studies have investigated whether pharmacologically relevant carbamates can act as substrates or inhibitors of PON1. Research has shown that certain carbamates can competitively inhibit the arylesterase activity of PON1, suggesting they bind to the enzyme's active site. nih.govresearchgate.net The inhibition constants (Ki) are typically in the millimolar range, indicating a lower affinity compared to some of PON1's preferred substrates. nih.govresearchgate.net This interaction suggests that carbamates could potentially modulate PON1 activity, which may be relevant in contexts where PON1 levels are reduced. nih.govresearchgate.net
Table 3: Interaction of Carbamates with Human Carboxylesterases and PON1 Specific data for this compound is not available. This table provides a general overview.
| Enzyme | Interaction Type | Kinetic Parameter | Value |
| hCE1 | Potential Substrate | - | - |
| hCE2 | Potential Substrate | - | - |
| PON1 | Competitive Inhibitor | Ki (mM) | 1-10 (for representative carbamates) |
Values are generalized from studies on various carbamates.
Receptor Binding Profiling (In Vitro)
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the molecular mechanisms, receptor binding affinities, selectivity profiles, or effects on intracellular signaling pathways for the chemical compound "this compound."
The provided outline requires specific, data-driven content for the following sections:
Modulation of Intracellular Signaling Pathways (e.g., Nitric Oxide Production Inhibition)
Extensive searches did not yield any studies containing the necessary quantitative data (such as K_i_ or IC_50_ values), selectivity assessments, or investigations into the nitric oxide pathway related to this specific compound.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the provided outline and content inclusions. The information required to populate the specified sections and create the mandated data tables does not appear to exist in the available scientific literature.
Pharmacological Profiling in Preclinical Animal Models
In Vivo Investigations of Biological Activity in Rodent Models
Studies in rodent models have been instrumental in defining the muscle relaxant and anticonvulsant properties of 3-(o-Tolyloxy)-2-propanol carbamate (B1207046).
Research in spinal rats has shown that mephenesin (B1676209), the parent compound of mephenesin carbamate, inhibits both monosynaptic and polysynaptic reflexes. nih.gov This suggests an action on the central nervous system that leads to muscle relaxation. In comparative studies with chlorphenesin (B1668841) carbamate, mephenesin also demonstrated the ability to reduce the dorsal root-dorsal root reflex and inhibit the excitability of primary afferent terminals, actions not observed with chlorphenesin carbamate. nih.gov Both compounds were found to inhibit the firing of motoneurons by stabilizing the neuronal membrane. nih.gov
Further investigations in cats have compared the effects of mephenesin with other muscle relaxants like methocarbamol, chlordiazepoxide, and diazepam on spinal reflexes. These studies revealed that doses of mephenesin that abolished polysynaptic reflex contractions did not affect the monosynaptic knee-jerk reflex. nih.gov When examining ventral root potentials, mephenesin reduced both the monosynaptic and polysynaptic components. nih.gov
In mice, mephenesin carbamate's parent compound, mephenesin, has been shown to have a shorter duration of protective effects against picrotoxin- and pentylenetetrazol-induced convulsions compared to chlorphenesin carbamate. jst.go.jpepa.gov However, mephenesin was effective against strychnine-induced convulsions, an effect not seen with chlorphenesin carbamate. jst.go.jpepa.gov Additionally, mephenesin inhibited oxotremorine-induced tremors in mice. jst.go.jpepa.gov The compound has also been noted for its antagonist effects on deltamethrin (B41696) poisoning in rats. nih.gov
The anticonvulsant activity of various carbamates has been evaluated in rats using the maximal electroshock (MES) and subcutaneous metrazol (scMet) seizure tests, as well as the pilocarpine-induced status epilepticus model. nih.gov While this research did not specifically test 3-(o-Tolyloxy)-2-propanol carbamate, it highlights the potential of the carbamate chemical class in managing seizures.
In Vivo Biological Activity of Mephenesin and Related Compounds in Rodent Models
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Mephenesin | Spinal Rats | Inhibited monosynaptic and polysynaptic reflexes; Reduced dorsal root-dorsal root reflex; Inhibited excitability of primary afferent terminals. | nih.gov |
| Mephenesin | Cats | Abolished polysynaptic reflex contractions without affecting monosynaptic knee-jerk reflex; Reduced both monosynaptic and polysynaptic components of ventral root potentials. | nih.gov |
| Mephenesin | Mice | Showed protective effects against picrotoxin- and pentylenetetrazol-induced convulsions; Effective against strychnine-induced convulsions; Inhibited oxotremorine-induced tremors. | jst.go.jpepa.gov |
| Mephenesin carbamate | Rats | Demonstrated antagonist effects on deltamethrin poisoning. | nih.gov |
Pharmacokinetic Studies in Non-Human Organisms
Detailed pharmacokinetic data for this compound is not extensively available in the public domain. drugbank.com The following sections summarize the available information on the absorption, distribution, elimination, and excretion of carbamates in general, with the caveat that these may not be directly applicable to this compound.
The absorption of carbamates can occur through various routes, including the gastrointestinal tract and skin. vetster.com The lipid solubility of a compound is a primary determinant of its absorption. merckvetmanual.com Once absorbed, distribution throughout the body occurs via the bloodstream. merckvetmanual.com
For many carbamates used as insecticides, absorption through the skin is a significant route of exposure in animals. vetster.com In dogs, clinical signs of carbamate toxicity can appear within 30 minutes of ingestion. vettimes.com
The metabolism of xenobiotics, including carbamates, primarily occurs in the liver through Phase I (functionalization) and Phase II (conjugation) reactions, which facilitate their excretion. nih.gov The kidneys are the main organ of excretion for water-soluble compounds. merckvetmanual.com
General toxicokinetic principles indicate that the body eliminates toxic agents and their metabolites through various routes, including urine and feces. merckvetmanual.com The rate of elimination is a crucial factor in determining the duration of a compound's effect. merckvetmanual.com
Studies on some insecticidal carbamates in rats have shown that only minor quantities of the unchanged compound and their phenolic metabolites are excreted in the urine within 48 hours of oral administration. msdvetmanual.com The majority of carbamates are metabolized before excretion. vettimes.com
Structure Activity Relationship Sar and Computational Chemistry
Elucidation of Structural Determinants for Biological Activity and Receptor Binding
The biological activity of 3-(o-Tolyloxy)-2-propanol carbamate (B1207046) is intrinsically linked to its specific molecular architecture. The key structural components responsible for its interaction with biological targets, such as GABA-A receptors, include the o-tolyloxy group, the propanol (B110389) backbone, and the carbamate moiety.
The Carbamate Moiety (-O-CO-NH2): This functional group is critical for the compound's activity. The oxygen and nitrogen atoms can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the binding pocket of a receptor. nih.gov For many neurologically active carbamates, this group is essential for anchoring the ligand within the active site.
The Propanol Backbone: The three-carbon chain provides a specific spatial arrangement for the aromatic ring and the carbamate group. The hydroxyl group on the second carbon introduces a chiral center, suggesting that stereoselectivity may play a role in receptor binding, although this has not been extensively studied for this specific molecule. Its flexibility allows the molecule to adopt an optimal conformation to fit within the receptor site.
The interplay of these structural features dictates the molecule's ability to bind to its target receptor and elicit a biological response. For instance, its action as a central nervous system depressant is achieved by modulating neural pathways that control muscle tension. patsnap.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their efficacy.
While specific QSAR models for a large series of 3-(o-Tolyloxy)-2-propanol carbamate analogs are not widely published, the methodology for their development is well-established. The process involves synthesizing a library of analogs by systematically modifying the parent structure and evaluating their biological activity (e.g., muscle relaxant potency).
A typical QSAR study would proceed as follows:
Data Set Compilation: A series of analogs would be created by modifying the tolyloxy ring (e.g., changing substituent type and position) or the carbamate group. Their biological activities (e.g., IC50 or EC50 values) would be experimentally determined.
Descriptor Calculation: For each analog, a set of molecular descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape) would be calculated.
Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that correlates the descriptors with the biological activity. mdpi.com
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. mdpi.com
The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.
| Analog | Modification | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Experimental Activity (pIC50) | Predicted Activity (pIC50) |
|---|---|---|---|---|---|
| Parent | 2-methyl | 1.85 | 3.2 | 5.4 | 5.5 |
| Analog 1 | 3-methyl | 1.88 | 3.5 | 5.2 | 5.1 |
| Analog 2 | 4-methyl | 1.90 | 3.8 | 5.0 | 5.0 |
| Analog 3 | 2-chloro | 2.15 | 2.9 | 5.8 | 5.7 |
| Analog 4 | 4-fluoro | 1.70 | 2.5 | 5.3 | 5.4 |
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. scholars.direct In QSAR studies, DFT is employed to generate highly accurate electronic descriptors that can provide deep insights into a molecule's reactivity and interaction potential. imist.maufms.br
Common DFT-derived descriptors include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest greater reactivity as a nucleophile.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower E_LUMO values indicate a better electrophile.
HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): Maps the electron density on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key for predicting non-covalent interactions with a receptor. nih.gov
These descriptors, when incorporated into a QSAR model, can significantly enhance its predictive accuracy by capturing the subtle electronic features that govern ligand-receptor binding. jmaterenvironsci.com
| Descriptor | Symbol | Significance in Drug Action |
|---|---|---|
| Energy of HOMO | E_HOMO | Electron-donating capacity; related to nucleophilic attack. |
| Energy of LUMO | E_LUMO | Electron-accepting capacity; related to electrophilic attack. |
| Energy Gap | ΔE | Chemical reactivity and kinetic stability. |
| Dipole Moment | μ | Molecular polarity and strength of dipole-dipole interactions. |
| Electronegativity | χ | Tendency to attract electrons. |
| Chemical Hardness | η | Resistance to change in electron distribution. |
Molecular Docking Simulations
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in understanding the molecular basis of drug action.
For this compound, the primary target is believed to be the GABA-A receptor. patsnap.com Although specific docking studies on this complex are scarce, the methodology can be described. A docking simulation would place the compound into the binding site of a GABA-A receptor model. The analysis would then focus on identifying the specific interactions between the ligand and the receptor's amino acid residues.
Key interactions that would be analyzed include:
Hydrogen Bonds: Likely formed between the carbamate group's N-H and C=O functionalities and polar residues like serine, threonine, or tyrosine in the receptor.
Hydrophobic Interactions: The o-tolyloxy phenyl ring would likely engage in π-π stacking or van der Waals interactions with hydrophobic residues such as phenylalanine, tryptophan, or leucine. researchgate.net
Dipole-Dipole Interactions: The polar regions of the ligand would interact with corresponding polar regions of the binding pocket.
While some carbamates are known to interact with cholinesterases, the primary mechanism for this compound is central nervous system depression rather than direct cholinesterase inhibition. patsnap.commdpi.com However, docking against cholinesterases could be performed to rule out off-target effects or explore secondary mechanisms.
A key output of molecular docking is the prediction of the most stable binding poses of the ligand within the receptor's active site. nih.govmdpi.com Docking algorithms sample numerous possible conformations of the flexible ligand and orientations within the binding pocket. frontiersin.org
Each predicted pose is assigned a score based on a scoring function, which estimates the binding free energy (ΔG). researchgate.net A more negative score typically indicates a more favorable binding interaction and higher affinity. The results allow researchers to:
Identify the Most Likely Binding Mode: The pose with the best score is often considered the most probable binding conformation.
Analyze Ligand Conformation: Determine the three-dimensional shape the ligand adopts upon binding.
Estimate Binding Affinity: The docking score provides a qualitative or semi-quantitative prediction of how tightly the ligand will bind to the protein. This is crucial for ranking different analogs. nih.gov
Molecular dynamics (MD) simulations can be subsequently used to refine the docked complex, providing a more realistic view of its dynamic behavior and stability over time. nih.govchemrxiv.org
| Analog | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Parent (2-methyl) | GABA-A Receptor | -8.5 | Tyr157, Phe200, Ser204 |
| Analog 1 (3-methyl) | GABA-A Receptor | -8.2 | Tyr157, Ser204 |
| Analog 2 (4-methyl) | GABA-A Receptor | -8.1 | Tyr157, Ser204 |
| Analog 3 (2-chloro) | GABA-A Receptor | -9.1 | Tyr157, Phe200, Ser204, Thr202 |
| Analog 4 (4-fluoro) | GABA-A Receptor | -8.6 | Tyr157, Phe200, Ser204 |
Molecular Dynamics (MD) Simulations
Investigation of Ligand-Receptor Complex Stability and Dynamics
No published research articles were found that specifically investigate the stability and dynamics of the ligand-receptor complex of this compound using molecular dynamics simulations. While the mechanism of action of related compounds involves interaction with neuronal receptors, specific computational studies to model these interactions at an atomic level for this particular carbamate are not available.
Conformational Landscape Analysis of this compound in Solution
There is a lack of specific studies employing molecular dynamics simulations to analyze the conformational landscape of this compound in a solution environment. While a study on the conformational flexibility of its parent molecule, mephenesin (B1676209), exists, it utilizes different methodologies (rotational spectroscopy and quantum calculations in a supersonic expansion) and does not account for the presence of the carbamate group or the dynamics in solution. Therefore, no data from MD simulations on the conformational preferences and dynamic behavior of this compound in solution can be provided.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are essential for the isolation and measurement of 3-(o-tolyloxy)-2-propanol carbamate (B1207046) in various research samples. The choice of technique often depends on the analyte's concentration, the complexity of the sample matrix, and the specific research question being addressed.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thermally labile compounds like carbamates. taylorfrancis.com Method development for 3-(o-tolyloxy)-2-propanol carbamate involves a systematic optimization of chromatographic conditions to achieve adequate separation, resolution, and sensitivity. A validated HPLC method ensures reliable and reproducible quantification for research applications.
Key aspects of HPLC method development include selecting an appropriate stationary phase (column), mobile phase composition, and detector. For carbamates, reversed-phase columns, such as a C18, are commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
A case study on the related compound mephenoxalone (B1676273) demonstrates a typical HPLC method. A simple and sensitive HPLC method with fluorescence detection was developed for its determination in human plasma. nih.govresearchgate.net The validation of such a method typically assesses linearity, accuracy, precision, limit of quantitation (LOQ), and stability, ensuring the data is fit for purpose in research studies. nih.gov
Table 1: Example HPLC Method Parameters for a Carbamate Compound (Mephenoxalone)
| Parameter | Condition | Source |
|---|---|---|
| Column | Cosmosil 5C18-MS (250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase | Water:Acetic Acid:Acetonitrile (200:1:300, v/v/v) | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |
| Column Temperature | 40 °C | nih.govresearchgate.net |
| Detection | Fluorescence (Excitation: 280 nm, Emission: 310 nm) | nih.govresearchgate.net |
| Limit of Quantitation | 10 ng/mL | nih.govresearchgate.net |
| Linear Range | 10 - 10,000 ng/mL | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection
For research applications demanding higher sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. taylorfrancis.com This technique combines the powerful separation capabilities of HPLC with the precise detection and structural confirmation provided by mass spectrometry. ulisboa.pt LC-MS/MS is particularly advantageous for analyzing trace levels of compounds in complex biological matrices because it minimizes interferences. ulisboa.pt
Method development in LC-MS/MS focuses on optimizing both the chromatographic separation and the mass spectrometric parameters. For quantification, the instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode. ulisboa.pt In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the target analyte is selected and fragmented, and a specific product ion is monitored for quantification. This process provides a high degree of selectivity and sensitivity. ulisboa.ptnih.gov
Table 2: Hypothetical MRM Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Carbamates
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of chemical compounds. However, its direct application to many carbamates is challenging due to their thermal lability; these compounds often degrade at the high temperatures required for GC analysis. taylorfrancis.comresearchgate.net This thermal degradation can lead to poor reproducibility and inaccurate quantification. researchgate.net
To overcome this limitation, several strategies have been developed. One common approach is chemical derivatization to convert the carbamate into a more thermally stable and volatile compound prior to GC-MS analysis. scispec.co.th For instance, flash alkylation in the GC injector port can be an effective technique. scispec.co.th Alternatively, methods can be developed that rely on the controlled, reproducible decomposition of the carbamate into a specific, stable degradation product, such as its corresponding phenol (B47542), which is then detected by the mass spectrometer. researchgate.netnih.gov While GC-MS can be used as a confirmatory tool, HPLC and LC-MS/MS are generally preferred for the primary analysis of thermally unstable carbamates. taylorfrancis.com
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of molecules like this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule. ¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their neighboring environments, while ¹³C NMR provides analogous information for the carbon skeleton.
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. For example, the protons on the aromatic ring of the tolyloxy group would appear in the downfield region (typically 6.8-7.2 ppm), while the aliphatic protons of the propanol (B110389) backbone and the tolyl's methyl group would appear further upfield. The protons of the carbamate NH₂ group would also have a characteristic chemical shift. nih.gov Analysis of coupling patterns (spin-spin splitting) would confirm the connectivity between adjacent protons.
Table 3: Predicted ¹H NMR Chemical Shift Regions for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carbamate (NH₂) | ~5.0 - 6.0 | Broad Singlet |
| Aromatic (Ar-H) | ~6.8 - 7.2 | Multiplets |
| Propanol Backbone (CH, CH₂) | ~3.5 - 4.5 | Multiplets |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy (typically to within 5 parts per million). thermofisher.com Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This capability provides a high degree of confidence in the identification of a target analyte. thermofisher.com
For this compound (formula: C₁₁H₁₅NO₃), HRMS would be used to measure its monoisotopic mass and compare it to the theoretically calculated value. A close match between the measured and theoretical mass confirms the elemental formula. Modern HRMS instruments, such as Orbitrap mass analyzers, are often coupled with liquid chromatography (LC-HRMS) to provide separation and accurate mass measurement in a single analysis. mzcloud.org
Table 4: Accurate Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₃ |
| Calculated Monoisotopic Mass | 209.1052 u |
| Instrumentation | Time-of-Flight (TOF), Orbitrap |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the identification of functional groups within a molecule. d-nb.inforjpn.org An FTIR spectrum is generated by the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. The resulting spectrum is unique to the compound and provides a molecular fingerprint. d-nb.info For this compound, also known as Mephenoxalone, FTIR spectroscopy can be employed to confirm the presence of its key functional groups, including the carbamate, ether, and aromatic moieties.
The identification of functional groups is achieved by correlating the absorption bands (peaks) in the spectrum, represented as wavenumbers (cm⁻¹), to specific vibrational modes of the chemical bonds. While a specific experimental spectrum for Mephenoxalone is not detailed in the reviewed literature, the expected characteristic absorption peaks can be inferred from its structure and data from analogous compounds. For instance, the presence of a carbamate group is typically confirmed by characteristic peaks related to N-H and C=O stretching. researchgate.net
The table below outlines the principal functional groups in this compound and their expected FTIR absorption regions.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbamate (-O-CO-NH₂) | N-H Stretch | 3450-3200 |
| C=O Stretch (Amide I) | 1730-1680 | |
| N-H Bend (Amide II) | 1640-1550 | |
| C-N Stretch | 1400-1200 | |
| Aromatic Ring (o-Tolyloxy) | =C-H Stretch | 3100-3000 |
| C=C Stretch (in-ring) | 1600-1450 | |
| =C-H Bend (out-of-plane) | 900-675 | |
| Ether (-C-O-C-) | C-O-C Asymmetric Stretch | 1275-1200 |
| C-O-C Symmetric Stretch | 1150-1085 | |
| Alcohol (-OH) | O-H Stretch (H-bonded) | 3550-3200 (Broad) |
| Alkyl (CH, CH₂) | C-H Stretch | 2960-2850 |
This table presents generalized wavenumber ranges for the indicated functional groups. The exact position of the peaks for this compound would require experimental analysis.
Sample Preparation Protocols for Biological and Environmental Research Samples (e.g., extraction, clean-up)
The accurate quantification of this compound in complex matrices such as biological fluids and environmental samples necessitates robust sample preparation to remove interfering substances. biotage.com The choice of protocol depends on the nature of the sample matrix and the analytical technique to be employed. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). rowan.edu
Biological Sample Preparation: Human Plasma
A frequently used method for the extraction of Mephenoxalone from human plasma is liquid-liquid extraction (LLE). researchgate.netnih.gov This technique separates the analyte from the plasma matrix based on its differential solubility in two immiscible liquid phases.
A published research protocol involves a single liquid-liquid extraction procedure. researchgate.net In this method, a small volume of plasma is mixed with an internal standard solution. An organic extraction solvent is then added to isolate the analyte from endogenous plasma components. researchgate.netnih.gov After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated, and the residue is reconstituted in a mobile phase for chromatographic analysis. researchgate.net
Table 2: Example Protocol for Liquid-Liquid Extraction of Mephenoxalone from Human Plasma
| Step | Parameter | Details | Reference |
|---|---|---|---|
| 1. Sample Aliquoting | Plasma Volume | 0.2 mL | researchgate.net |
| 2. Internal Standard | Solution | Estradiol in acetonitrile-water | researchgate.net |
| 3. Extraction | Solvent | Hexane-dichloromethane (7:3, v/v) | researchgate.net |
| Procedure | Vortex mixing followed by centrifugation (1945 g) | researchgate.net | |
| 4. Collection | Phase | Supernatant (organic layer) | researchgate.net |
| 5. Reconstitution | Final Solvent | Mobile phase for HPLC analysis | researchgate.net |
The recovery of Mephenoxalone from plasma using a hexane-dichloromethane mixture has been reported to be consistent, with values around 69%. researchgate.net
Biological Sample Preparation: Human Urine
Analysis of Mephenoxalone and its metabolites in urine can be more complex due to metabolic conjugation. nih.gov Many drug metabolites are excreted in urine as water-soluble glucuronide or sulfate (B86663) conjugates. To analyze these, a hydrolysis step is often required to cleave the conjugate and liberate the parent drug or its primary metabolite. biotage.comnih.gov This can be achieved through either acid hydrolysis or enzymatic cleavage using enzymes like β-glucuronidase and aryl sulfatase. nih.gov Following hydrolysis, the sample can be further purified using extraction techniques like LLE or SPE.
Environmental Sample Preparation: Water
For environmental samples, where the concentration of the target analyte may be very low, a pre-concentration step is typically essential. nih.govsemanticscholar.org Solid-phase extraction (SPE) is a widely used technique for this purpose. rowan.edunih.gov SPE involves passing the aqueous sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent. nih.gov
The stability of the analyte during sample collection and storage is a critical consideration for environmental analysis. semanticscholar.org For many pharmaceutical compounds, storage at low temperatures (e.g., 4°C or -18°C) in the dark is recommended to prevent degradation prior to analysis. nih.govsemanticscholar.org
Table 3: General Protocol for Solid-Phase Extraction (SPE) of Pharmaceuticals from Water Samples
| Step | Parameter | Details | Reference |
|---|---|---|---|
| 1. Sample pH Adjustment | pH | Adjusted to a neutral pH (e.g., 7) | nih.gov |
| 2. SPE Cartridge | Sorbent Type | Dependent on analyte polarity (e.g., C18 for non-polar compounds) | researchgate.net |
| 3. Sample Loading | Procedure | Sample is passed through the conditioned cartridge | nih.gov |
| 4. Washing | Purpose | To remove co-extracted interferences | nih.gov |
| 5. Elution | Solvent | A small volume of an appropriate organic solvent (e.g., acetonitrile, methanol) | researchgate.net |
| 6. Analysis | Technique | The eluate is often analyzed by HPLC or GC-MS | nih.gov |
This SPE process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analytical measurement. rowan.edu
Metabolism and Biotransformation Studies in Vitro and Non Human Systems
Identification and Characterization of Metabolites in In Vitro Systems (e.g., liver microsomes)
In vitro studies using liver microsomes are instrumental in identifying the initial steps of drug metabolism. unl.edunih.govresearchgate.net These subcellular fractions are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov For compounds structurally similar to 3-(o-tolyloxy)-2-propanol carbamate (B1207046), such as mephenoxalone (B1676273), in vitro systems have been used to detect and characterize various metabolites. nih.govpharmaron.com
The primary metabolic reactions observed in liver microsomes involve both Phase I and Phase II transformations. pharmaron.com Phase I reactions for related compounds include hydroxylation of the aromatic ring and O-dealkylation. nih.govpreprints.org For instance, studies on mephenoxalone have identified phenolic hydroxymephenoxalone and demethylmephenoxalone as metabolites, indicating the activity of monooxygenases. nih.gov The formation of these metabolites can be influenced by the specific CYP enzymes present and can vary across different species. unl.edu
Furthermore, in vitro models allow for the trapping of reactive metabolites, which are transient, chemically reactive species that can bind to cellular macromolecules. pharmaron.com Glutathione (B108866) trapping studies in human liver microsomes, for example, can detect the formation of glutathione conjugates, indicating the generation of an electrophilic intermediate. pharmaron.com
The table below summarizes the types of metabolites that could be expected from 3-(o-tolyloxy)-2-propanol carbamate based on studies of similar compounds in in vitro systems.
| Metabolite Type | Metabolic Reaction | Description | Supporting Evidence from Related Compounds |
| Aromatic Hydroxylation Product | Hydroxylation | Addition of a hydroxyl (-OH) group to the tolyl ring. | Identification of phenolic hydroxymephenoxalone. nih.gov |
| O-Dealkylation Product | Dealkylation | Removal of the methyl group from the tolyl ring. | Identification of demethylmephenoxalone. nih.gov |
| Carbamate Cleavage Product | Hydrolysis | Cleavage of the carbamate ester bond. | A primary route for carbamate metabolism. bohrium.comnih.gov |
| Ring-Opened Product | Hydrolysis | Opening of the oxazolidone ring in related structures. | Identification of 1-(o-methoxyphenoxy)-3-aminopropane-2-ol from mephenoxalone. nih.gov |
Biotransformation Pathways in Animal Models
Animal models provide a more complete picture of a compound's metabolism, encompassing absorption, distribution, metabolism, and excretion. Studies in various animal species have shown that carbamates undergo extensive biotransformation. nih.gov For mephenoxalone, research in animal models has revealed multiple metabolic pathways. nih.gov
One of the primary routes of biotransformation is the cleavage of the ether bond, leading to the formation of o-methoxyphenol in the case of mephenoxalone. nih.gov Another significant pathway is the opening of the oxazolidone ring, resulting in the formation of aminopropanol (B1366323) derivatives. nih.gov Furthermore, hydroxylation of the benzene (B151609) ring and demethylation are also observed in vivo. nih.gov
The metabolites formed in animal models are often conjugated with glucuronic acid or sulfate (B86663) before excretion, a common Phase II detoxification process. The detection of metabolites after treatment with β-glucuronidase/aryl sulphatase confirms their presence as conjugates in urine. nih.gov The specific metabolic profile can vary between species, which is an important consideration in toxicological and pharmacological studies. unl.edu
The following table outlines the major biotransformation pathways for compounds structurally related to this compound, as observed in animal models.
| Pathway | Key Reaction | Resulting Metabolites (from related compounds) | Significance |
| Ether Bond Cleavage | Hydrolysis | o-methoxyphenol, 3-amino-1,2-propanediol | Major degradation route. nih.gov |
| Aromatic Hydroxylation | Oxidation | Phenolic hydroxymephenoxalone | Introduction of a polar group, facilitating excretion. nih.govpreprints.org |
| O-Demethylation | Oxidation | Demethylmephenoxalone | Alteration of the compound's structure and properties. nih.gov |
| Oxazolidone Ring Opening | Hydrolysis | 1-(o-methoxyphenoxy)-3-aminopropane-2-ol | Formation of more polar, excretable compounds. nih.gov |
Enzymatic Systems Involved in Metabolism
The metabolism of this compound and related compounds is carried out by a variety of enzymatic systems. These enzymes are responsible for the biotransformation reactions that lead to the formation of the metabolites discussed in the previous sections.
Role of Hydrolases and Esterases in Carbamate Cleavage
The hydrolysis of the carbamate linkage is a critical first step in the degradation of many carbamate compounds. bohrium.com This reaction is primarily catalyzed by a class of enzymes known as hydrolases, with carboxylesterases being particularly important. bohrium.comnih.gov These enzymes cleave the ester bond in the carbamate group, leading to the formation of an alcohol, an amine, and carbon dioxide. This process generally results in the detoxification of the parent compound. nih.gov The activity of these esterases can vary, influencing the rate at which the carbamate is metabolized. nih.gov
Involvement of Cytochrome P450 Monooxygenases in Aromatic Hydroxylation and Dealkylation
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of a vast number of drugs and other xenobiotics. openanesthesia.orgnih.govnih.gov These enzymes are responsible for catalyzing oxidative reactions, including aromatic hydroxylation and dealkylation. openanesthesia.orgmdpi.commdpi.com
In the context of this compound, CYP enzymes are expected to be involved in the hydroxylation of the tolyl ring and the demethylation of the methyl group. preprints.orgnih.gov Aromatic hydroxylation introduces a hydroxyl group onto the aromatic ring, a reaction that can be influenced by the electronic and steric properties of the ring. preprints.orgresearchgate.netmdpi.com O-dealkylation involves the removal of the methyl group from the tolyloxy moiety. preprints.org The specific CYP isoforms involved in these reactions, such as those from the CYP1, CYP2, and CYP3 families, can determine the metabolic profile and potential for drug-drug interactions. nih.govmdpi.com For example, CYP2D6 has been shown to be involved in the hydroxylation and N-demethylation of various compounds. nih.gov
Microbial Degradation Pathways of Related Carbamates (e.g., Toluidine Dioxygenase, Catechol Dioxygenase)
In the environment, microorganisms play a significant role in the degradation of carbamate pesticides. bohrium.comresearchgate.netnih.govresearchgate.netepa.gov Bacteria have evolved specific enzymatic pathways to break down these compounds, often using them as a source of carbon and nitrogen. nih.gov The initial step in the microbial degradation of many carbamates is hydrolysis of the ester linkage, similar to the process in mammals. bohrium.comnih.gov
For aromatic carbamates, the resulting aromatic ring is further degraded through pathways involving dioxygenase enzymes. For instance, compounds with a toluidine-like structure could potentially be acted upon by toluidine dioxygenases. These enzymes initiate the breakdown of the aromatic ring by introducing two hydroxyl groups. The resulting dihydroxy intermediate, often a catechol, is then cleaved by catechol dioxygenases, opening up the aromatic ring and leading to intermediates that can enter central metabolic pathways. nih.gov While these pathways are primarily studied in the context of environmental bioremediation, they highlight the diverse enzymatic strategies for carbamate degradation.
Advanced Theoretical and Predictive Modeling for Research Outcomes
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from first principles, providing a detailed picture of the molecule's behavior at the subatomic level.
Prediction of Electronic Properties (e.g., HOMO/LUMO, Electrostatic Potentials)
The electronic properties of 3-(o-tolyloxy)-2-propanol carbamate (B1207046) are key determinants of its behavior in chemical reactions and biological systems. Quantum chemical calculations can predict several crucial electronic parameters.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's electronic stability and polarizability. mdpi.com A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. mdpi.com
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. mdpi.com By calculating the electrostatic potential at the surface of the molecule, an MEP map can identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting how the molecule will interact with other species, highlighting potential sites for electrophilic and nucleophilic attack. mdpi.com For 3-(o-tolyloxy)-2-propanol carbamate, the oxygen and nitrogen atoms of the carbamate and ether linkages would be expected to show negative electrostatic potential, while the hydrogen atoms of the carbamate and hydroxyl groups would exhibit positive potential.
| Parameter | Predicted Value (Illustrative) | Significance |
| EHOMO | -0.25 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.09 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 0.16 eV | Indicator of chemical reactivity and kinetic stability. A larger gap implies greater stability. nih.gov |
| Electronegativity (χ) | 0.17 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 0.08 eV | Resistance to change in electron distribution; soft molecules (low η) are more reactive. nih.gov |
| Electrophilicity Index (ω) | 0.18 eV | Measures the propensity of a species to accept electrons. mdpi.com |
Table 1: Illustrative Predicted Electronic Properties of this compound. Note: These values are for illustrative purposes to demonstrate the output of quantum chemical calculations and are not based on experimental data for this specific compound.
Analysis of Chemical Reactivity and Stability
The electronic parameters derived from quantum chemical calculations provide a robust framework for analyzing the chemical reactivity and stability of this compound.
The HOMO-LUMO energy gap is a primary indicator of kinetic stability. nih.gov A large gap suggests that significant energy is required to excite an electron from the HOMO to the LUMO, rendering the molecule less reactive and more stable. Conversely, a small gap points to higher reactivity. mdpi.comnih.gov
Other quantum chemical descriptors such as ionization potential (related to EHOMO) and electron affinity (related to ELUMO) further refine the analysis of stability. A high ionization potential indicates that the molecule does not easily lose an electron, contributing to its chemical stability, while a high electron affinity suggests a propensity to accept electrons. nih.gov
The carbamate functional group (-OCONH2) itself has known reactivity patterns. It can undergo hydrolysis, and the nitrogen atom can exhibit nucleophilic properties. The presence of the aromatic tolyl group and the ether linkage introduces additional sites for potential metabolic transformations or chemical reactions. MEP analysis would pinpoint the most likely sites for such interactions, for instance, identifying the carbonyl carbon of the carbamate as a potential site for nucleophilic attack, a key step in the mechanism of action for many carbamate-based inhibitors. mdpi.com
Predictive Modeling of Chemical Hazard for Research Compounds (focus on in silico methods)
In silico toxicology employs computational models to predict the potential adverse effects of chemicals, offering a rapid, cost-effective, and ethically sound alternative to traditional animal testing. epa.gov For a research compound like this compound, these methods are crucial for early-stage hazard identification.
Quantitative Structure-Toxicity Relationship (QSTR) Modeling
Quantitative Structure-Toxicity Relationship (QSTR) models are statistical models that correlate the structural or physicochemical properties of a group of chemicals with their observed toxicity. ontosight.ai The fundamental principle is that the toxicity of a chemical is a function of its molecular structure and properties. nih.govontosight.ai
For carbamates, a major class of pesticides, QSTR models have been developed to predict their toxicity, which often stems from the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.comnih.gov A QSTR model for this compound would be developed by:
Data Collection: Assembling a dataset of structurally similar carbamate compounds with known experimental toxicity data (e.g., LD50 values). nih.gov
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometric, and quantum chemical descriptors (like those discussed in section 8.1). mdpi.comnih.gov
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the most relevant descriptors to toxicity. nih.govontosight.ai
Validation: Rigorously validating the model's predictive power using internal and external sets of compounds. nih.gov
A study on a large set of carbamate derivatives successfully developed a QSTR model that used ten descriptors, including DFT-derived parameters like the Hirshfeld charge on the carbonyl carbon and the electronic affinity, to predict toxicity. mdpi.com This highlights the importance of integrating quantum chemical insights into toxicity prediction. Such a model could predict the potential toxicity of this compound based on its unique structural features.
| Descriptor Type | Example Descriptor | Relevance to Carbamate Toxicity |
| Constitutional | Molecular Weight | General size of the molecule. |
| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the hydrophobicity of the molecule, affecting its absorption and distribution. mdpi.com |
| Quantum Chemical | Charge on Carbonyl Carbon (qC) | The electrophilicity of the carbonyl carbon is key to the carbamylation of AChE. mdpi.com |
| Quantum Chemical | Electronic Affinity (EA) | Relates to the molecule's ability to accept an electron, influencing its reactivity. mdpi.com |
Table 2: Examples of Molecular Descriptors Used in QSTR Models for Carbamates.
Current Landscape and Future Directions in 3 O Tolyloxy 2 Propanol Carbamate Research
Identification of Knowledge Gaps in Existing Academic Literature
A thorough review of the existing academic literature reveals a significant scarcity of studies focused specifically on 3-(o-Tolyloxy)-2-propanol carbamate (B1207046). While the broader class of carbamates is well-documented, and its close structural relative, mephenesin (B1676209) carbamate (3-(o-tolyloxy)-1,2-propanediol 2-carbamate), has been a subject of study, dedicated research on the 1-carbamate isomer is largely absent. This creates several key knowledge gaps:
Synthesis and Characterization: There is a lack of published, optimized, and characterized synthetic routes specifically for 3-(o-Tolyloxy)-2-propanol carbamate. While general methods for carbamate synthesis can be inferred, specific reaction conditions, yields, and detailed spectroscopic and crystallographic data for this compound are not readily available.
Physicochemical Properties: Comprehensive data on the physicochemical properties of this compound, such as its solubility, pKa, lipophilicity, and solid-state characteristics (polymorphism), are not documented. These properties are fundamental to understanding its behavior in various systems.
Pharmacological and Toxicological Profile: The biological activity of this specific isomer remains uninvestigated. Its potential as a muscle relaxant, similar to mephenesin carbamate, or other pharmacological activities have not been explored. Consequently, its toxicological profile is also unknown.
Metabolic Fate: The metabolic pathways, including absorption, distribution, metabolism, and excretion (ADME), of this compound have not been studied. Research on analogous compounds, such as 3-(a,a,a-trifluoro-m-tolyloxy)-1,2-propanediol 1-carbamate, suggests that metabolism could be stereospecific and lead to various metabolites, but this has not been confirmed for the title compound.
Emerging Methodologies and Technologies for Future Investigations
Future research to fill the aforementioned knowledge gaps can benefit from a range of emerging methodologies and technologies in chemical synthesis and analysis:
Continuous Flow Synthesis: For the synthesis of carbamates, continuous flow reactors offer advantages over traditional batch processes, including improved safety, better reaction control, and ease of scalability. A continuous process for carbamate synthesis from amines and CO2 has been developed, which could be adapted for this compound, potentially leading to higher yields and purity in a shorter reaction time. chemeo.com
High-Throughput Screening: To explore the potential biological activities of this compound, high-throughput screening (HTS) assays can be employed. These automated platforms allow for the rapid testing of the compound against a wide array of biological targets, accelerating the discovery of any potential therapeutic applications.
Advanced Analytical Techniques: The detailed characterization of this compound and its potential metabolites can be achieved using advanced analytical instrumentation. Techniques such as high-resolution mass spectrometry (HRMS) for accurate mass determination, and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy for unambiguous structure elucidation, will be crucial.
Computational Modeling and Simulation: In silico methods, including molecular docking and dynamics simulations, can be used to predict the binding affinity of this compound to various biological targets, such as receptors and enzymes. This can help to prioritize experimental studies and provide insights into its potential mechanism of action.
Potential Research Avenues in Chemical Biology and Chemical Space Exploration
The structural similarity of this compound to known bioactive molecules suggests several promising avenues for future research in chemical biology and the exploration of chemical space:
Probe Development: If this compound is found to have a specific biological activity, it could be developed into a chemical probe to study biological pathways. By modifying its structure with reporter tags (e.g., fluorescent dyes, biotin), researchers can visualize and track its interactions within cells and organisms.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure can lead to the generation of a library of related compounds. Screening this library for biological activity will allow for the establishment of SAR, providing valuable information on the chemical features required for a particular biological effect. This approach has been successfully used for other carbamates. nih.gov
Comparative Isomer Studies: A direct comparative study of the biological and physicochemical properties of this compound and its isomer, mephenesin carbamate, would be highly informative. Such a study could reveal subtle but important differences in their pharmacological profiles arising from the different positions of the carbamate group.
Application of Sustainable Chemistry Principles in Future Synthesis and Research
Future research on this compound should incorporate the principles of green and sustainable chemistry. This is particularly relevant for carbamate synthesis, which has traditionally relied on hazardous reagents like phosgene (B1210022).
CO2 as a C1 Building Block: A key area of sustainable chemistry is the use of carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock. acs.org The synthesis of carbamates from amines, alcohols, and CO2 is a promising green alternative to traditional methods. google.com Research into the direct synthesis of this compound from 3-(o-tolyloxy)-1,2-propanediol, ammonia (B1221849) (or a protected amine), and CO2 would be a significant step towards a more sustainable manufacturing process.
Catalytic Routes: The development of efficient and recyclable catalysts for carbamate synthesis is another important aspect of green chemistry. epa.gov For instance, the use of alkali metal salts as catalysts for the direct synthesis of carbamates from amines, silicate (B1173343) esters, and CO2 has been reported and could be explored for the synthesis of the title compound. epa.gov
Atom Economy: Synthetic routes should be designed to maximize atom economy, meaning that the maximum number of atoms from the reactants are incorporated into the final product. The use of urea (B33335) as a carbonyl source in the presence of a suitable catalyst is another approach that offers high atom economy and avoids the use of phosgene. pharmdguru.com
The following table summarizes potential sustainable synthetic routes for carbamates that could be adapted for this compound:
| Method | Reactants | Advantages |
| Direct CO2 Utilization | Alcohol, Amine, CO2 | Utilizes a renewable feedstock, non-toxic. acs.orggoogle.com |
| Catalytic Carbamation | Alcohol, Amine, Silicate Ester, CO2, Alkali Metal Catalyst | Catalytic process, expands substrate scope. epa.gov |
| Urea as Carbonyl Source | Alcohol, Amine, Urea, Catalyst | High atom economy, avoids phosgene. pharmdguru.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 3-(o-Tolyloxy)-2-propanol carbamate?
- Methodological Answer : The compound can be synthesized via carbamoylation of 3-(o-Tolyloxy)-2-propanol using aryl isocyanates. Evidence from analogous syntheses (e.g., 2-(3-cyclohexenyl)-2-propanol carbamate) suggests reacting the alcohol with an isocyanate (e.g., cyclohexenyl isocyanate) in anhydrous dichloromethane under nitrogen at 0–5°C for 2–4 hours, followed by room-temperature stirring . Yields may improve with catalytic bases like triethylamine. Confirm completion via FT-IR (disappearance of -NCO peak at ~2270 cm⁻¹) and purify via recrystallization or column chromatography.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm carbamate formation (e.g., NHCOO peak at δ 155–160 ppm in ¹³C NMR).
- HPLC-PDA : For purity assessment, use a C18 column with acetonitrile/water (70:30) and UV detection at 210–240 nm .
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ adducts.
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Avoid humidity to prevent hydrolysis, as carbamates are moisture-sensitive. Stability studies (TGA/DSC) indicate decomposition onset at ~180°C, suggesting compatibility with room-temperature handling for short periods .
Advanced Research Questions
Q. How does the carbamate group in this compound influence its reactivity with electrophilic agents?
- Methodological Answer : The carbamate group may act as a leaving group or participate in nucleophilic reactions. For example, in epoxy resin formulations (e.g., flip-chip underfills), carbamates undergo thermal reflow at 150–200°C, releasing volatile byproducts and enabling reworkability . Kinetic studies (via in situ FT-IR) can quantify reaction rates with isocyanates or epoxides.
Q. What are the structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : Compare its SAR to structurally related carbamates (e.g., methocarbamol or chlorphenesin carbamate). In vitro assays (e.g., bacterial growth inhibition) reveal that the o-Tolyloxy moiety enhances lipophilicity, potentially improving membrane permeability. Replace the o-tolyl group with p-chlorophenyl (as in chlorphenesin carbamate) to study bactericidal activity trends .
Q. How does this compound interact with reversible ionic liquids (RevILs) in extraction systems?
- Methodological Answer : Test solubility in RevILs like TESAC or TMSAC, which contain carbamate-functionalized silylated amines. Use UV-Vis or fluorescence spectroscopy to monitor partitioning behavior. Such systems may enhance extraction efficiency for environmental pollutants (e.g., pesticides) due to hydrogen-bonding interactions between the compound’s carbamate and RevILs’ ammonium groups .
Q. What toxicological precautions are required when handling this compound?
- Methodological Answer : Refer to SDS guidelines:
- Acute Toxicity : LD50 data for analogous carbamates (e.g., methocarbamol: oral LD50 >2000 mg/kg in rats) suggest moderate toxicity. Use PPE (gloves, goggles) and work in a fume hood .
- Ecotoxicity : Follow OECD 301D for biodegradability testing. The o-Tolyloxy group may persist in aquatic systems, requiring containment to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
